Alpha-lactalbumin is primarily sourced from bovine milk, where it constitutes about 20% of the total whey proteins. It can be isolated from whey, a byproduct of cheese production, through various purification techniques such as ultrafiltration and chromatography.
Alpha-lactalbumin belongs to the family of globular proteins and is classified as a lactoprotein. It has a molecular weight of approximately 14.2 kDa and consists of 123 amino acids. The protein is categorized based on its function in lactose biosynthesis and its ability to bind calcium ions.
The synthesis of alpha-lactalbumin can be achieved through various methods:
The purification process typically involves:
Alpha-lactalbumin has a compact globular structure stabilized by disulfide bonds and hydrophobic interactions. The protein contains several alpha-helices and beta-sheets, contributing to its functional properties.
Alpha-lactalbumin participates in various biochemical reactions, primarily involving lactose synthesis:
This reaction highlights the enzyme's role in catalyzing lactose formation alongside galactosyltransferase .
The enzyme activity can be influenced by factors such as pH, temperature, and the presence of metal ions like calcium, which stabilize the protein structure during the reaction.
Alpha-lactalbumin functions as a regulatory subunit for galactosyltransferase, enhancing its ability to transfer galactose from UDP-galactose to glucose. This process is crucial for lactose biosynthesis in mammary glands during lactation.
Studies indicate that alpha-lactalbumin maintains functional properties even after thermal processing, which is advantageous for food formulations .
α-Lactalbumin (α-LA) is a 14.2 kDa calcium-binding globular protein exclusively expressed in the mammary gland during lactation. As a critical component of the lactose synthase complex, it binds reversibly to β-1,4-galactosyltransferase (GT), enhancing its affinity for glucose and enabling lactose biosynthesis. This enzymatic function is indispensable for milk production, as lactose generates osmotic pressure that regulates milk volume [1] [4]. Structurally, α-LA contains 123 amino acids with four disulfide bonds and a calcium-binding loop that stabilizes its tertiary conformation. Calcium removal transitions it to the "apo-form," altering its physiological properties and digestive behavior [1] [6].
In bovine milk, α-LA constitutes ~3.5% of total protein and ~17% of whey protein—significantly lower than in human milk, where it represents ~22% of total protein and ~36% of whey protein [2]. This protein serves dual nutritional and bioactive roles: it provides essential amino acids (tryptophan, lysine, branched-chain amino acids) and generates peptides with antimicrobial, immunomodulatory, and metabolic functions during gastrointestinal digestion [1] [8].
Property | Specification |
---|---|
Molecular Weight | 14.2 kDa |
Amino Acid Residues | 123 |
Disulfide Bonds | 4 (Stabilize tertiary structure) |
Calcium-Binding Affinity | High (Stabilizes holo-form) |
Key Biological Function | Lactose synthesis via lactose synthase complex |
Thermal Stability | Reduced in apo-form (decalfeinated state) |
Bovine and human α-LA share 74% amino acid sequence homology but exhibit significant compositional and functional differences [2]. Human milk contains higher concentrations of α-LA (1.9–3.4 g/L) compared to bovine milk (1.2–1.3 g/L). This divergence extends to tryptophan content, which is 2.5% of total amino acids in human milk versus 1.0–1.5% in standard bovine milk formulas. This discrepancy has nutritional implications, as tryptophan is a precursor for serotonin—a neurotransmitter regulating infant sleep, gut motility, and immune function [2] [3].
The whey-to-casein ratio further differentiates milk sources: human milk maintains a 60:40 ratio, while bovine milk has a 20:80 ratio. Additionally, bovine milk contains β-lactoglobulin (absent in human milk), which may influence allergenicity and protein digestibility [2] [3]. Despite these differences, bovine α-LA is functionally similar enough to be incorporated into infant formula to mimic human milk’s benefits, including improved amino acid balance and reduced total protein content (from 13–15 g/L to 9–11 g/L), aligning closer to human milk’s protein levels [2] [3].
Parameter | Human Milk | Bovine Milk | Goat Milk |
---|---|---|---|
Total α-LA (g/L) | 1.9–3.4 | 1.2–1.3 | 0.7–2.3 |
% Whey Protein | 36% | 17% | 10–20%* |
Tryptophan (%) | 2.5 | 1.0–1.5† | ~1.2 |
Whey:Casein Ratio | 60:40 | 20:80 | 20:80 |
α-LA evolved from lysozyme, an ancient antimicrobial enzyme, through gene duplication and divergence ~300 million years ago [4] [7]. This evolutionary adaptation enabled lactose synthesis—a defining feature of mammalian lactation. Early mammary secretions likely contained oligosaccharides rather than free lactose, serving as antimicrobial agents for parchment-shelled eggs of synapsid ancestors. As α-LA expression increased, lactose became a dominant osmole, expanding milk volume and establishing it as a primary energy source [4] [7].
The protein’s conservation across mammals underscores its biological indispensability. Monotremes (e.g., echidnas), marsupials, and eutherians all retain α-LA, though its concentration correlates with developmental tempo: species with higher milk protein (e.g., cows, 3.5 g/100 mL) double offspring birth weight faster (calves: 40 days) than humans (1.2 g/100 mL; 180 days) [6]. Additionally, α-LA’s role expanded beyond lactose synthesis to include delivery of bioactive peptides, such as those with prebiotic effects that shape gut microbiota—particularly Bifidobacteria in human infants [4] [7].
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